3-Oxo-1-phenyl-2,7,10-trioxa-4-azadodecan-12-oic acid

Overview

Description

3-Oxo-1-phenyl-2,7,10-trioxa-4-azadodecan-12-oic acid (OPTAA) is a naturally occurring organic compound found in various plant sources. It is a member of the family of organic compounds known as fatty acids, and it is an important component of many biological processes. OPTAA has a wide range of applications in both scientific research and industrial applications.

Scientific Research Applications

Drug Development: PROTAC Linkers

CBZ-NH-PEG2-CH2COOH: is utilized as a PEG-based PROTAC linker in drug development . PROTACs (PROteolysis TArgeting Chimeras) are molecules designed to degrade specific proteins within cells. They work by connecting a ligand for an E3 ubiquitin ligase to a ligand for the target protein, leading to the latter’s ubiquitination and subsequent degradation by the proteasome .

Pharmaceutical Research: Targeted Therapy

In pharmaceutical research, this compound’s role as a PROTAC linker is crucial for the development of targeted therapy drugs. By facilitating the selective degradation of disease-related proteins, it aids in creating treatments that are more specific and have fewer side effects compared to traditional drugs .

Bioconjugation: Enhancing Solubility and Stability

CBZ-NH-PEG2-CH2COOH: is used in bioconjugation to enhance the solubility and stability of therapeutic agents. PEGylation, the process of attaching polyethylene glycol (PEG) chains to molecules, improves their pharmacokinetics by increasing their molecular weight and shielding them from the immune system .

Material Science: Surface Modification

This compound finds applications in material science for surface modification. The PEGylated surfaces can resist protein adsorption, which is beneficial for developing biomedical devices and implants that require biocompatibility .

Biotechnology: Protein Drug Delivery

In biotechnology, CBZ-NH-PEG2-CH2COOH is used to modify protein drugs to enhance their delivery and efficacy. The PEGylation process can extend the half-life of protein drugs in the bloodstream, allowing for less frequent dosing and improved patient compliance .

Nanotechnology: Nanocarrier Design

The compound is instrumental in nanotechnology for designing nanocarriers. These nanocarriers can deliver drugs, genes, or imaging agents to specific sites in the body, reducing systemic exposure and potential side effects .

Analytical Chemistry: Chromatography

In analytical chemistry, CBZ-NH-PEG2-CH2COOH -modified surfaces are used in chromatography to separate complex mixtures. The PEGylation helps in creating a hydrophilic layer that can interact with various substances, aiding in their separation based on size and charge .

Environmental Science: Pollutant Detection

Lastly, in environmental science, the compound’s ability to bind to various substances makes it useful for detecting pollutants. Modified sensors with CBZ-NH-PEG2-CH2COOH can have increased sensitivity and selectivity for monitoring environmental contaminants .

Mechanism of Action

Target of Action

Similar compounds have been used in the formation of antibody-drug conjugates (adcs) , suggesting that the compound may be designed to target specific cells or proteins.

Mode of Action

It’s known that adcs typically work by binding to a specific target protein on the cell surface, then being internalized and releasing the drug to exert its effect .

Biochemical Pathways

In the context of adcs, the drug component of the conjugate typically interferes with cell division or other vital processes, leading to cell death .

Pharmacokinetics

The compound’s molecular weight (29731 Da) suggests that it may have suitable properties for absorption and distribution.

Result of Action

As part of an adc, it would be expected to result in the death of targeted cells .

Action Environment

The compound is recommended to be stored in a refrigerator , suggesting that temperature could affect its stability.

properties

IUPAC Name |

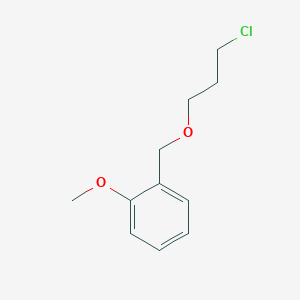

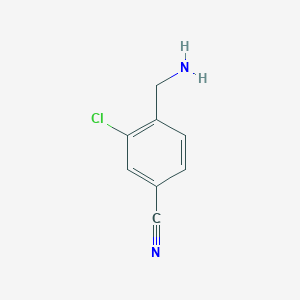

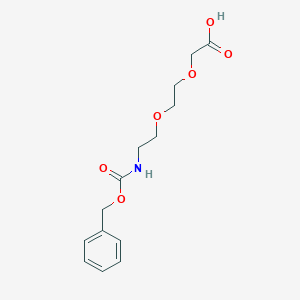

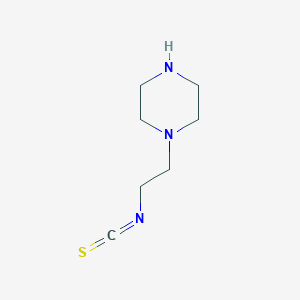

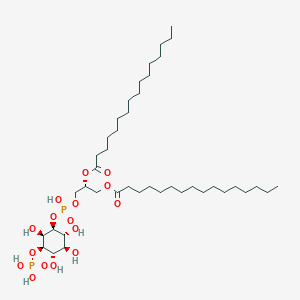

2-[2-[2-(phenylmethoxycarbonylamino)ethoxy]ethoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO6/c16-13(17)11-20-9-8-19-7-6-15-14(18)21-10-12-4-2-1-3-5-12/h1-5H,6-11H2,(H,15,18)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWUWSVXMAZFFNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCOCCOCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90448977 | |

| Record name | 3-Oxo-1-phenyl-2,7,10-trioxa-4-azadodecan-12-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90448977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Oxo-1-phenyl-2,7,10-trioxa-4-azadodecan-12-oic acid | |

CAS RN |

165454-06-8 | |

| Record name | 3-Oxo-1-phenyl-2,7,10-trioxa-4-azadodecan-12-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90448977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[5-(2-Thienyl)-3-isoxazolyl]methanol](/img/structure/B60917.png)

![{4-[(3,4-Dichlorobenzyl)oxy]phenyl}methanol](/img/structure/B60919.png)